N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
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Overview
Description
Indole-carbohydrazide compounds have been designed based on molecular hybridization of the active pharmacophores of potent α-glucosidase inhibitors .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
Molecular Structure Analysis
The structure of similar compounds has been characterized with X-ray crystallographic, NMR, MS and IR techniques . It crystallizes in the triclinic space group P − 1 .
Chemical Reactions Analysis
The treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate gave 2,6-difluorobenzoyl isocyanate .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea has been synthesized and characterized with X-ray crystallographic, NMR, MS and IR techniques .
Scientific Research Applications
Synthesis and Biological Screening
Research has been conducted on the synthesis and biological screening of compounds with structures related to N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, focusing on their potential as antiproliferative and anti-inflammatory agents. For example, a study by Rapolu et al. (2013) involved the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, demonstrating significant anti-inflammatory and antiproliferative activities. This suggests that compounds with similar structural features might also exhibit promising biological activities (Rapolu et al., 2013).
Antimicrobial and Antioxidant Activities
Compounds bearing indole moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study by Bingul et al. (2019) synthesized a range of 4,6-dimethoxy-1H-indole-2-carbohydrazides and their oxadiazole derivatives, finding that these compounds displayed promising antioxidant properties and acetylcholinesterase inhibition, which could suggest similar potential for related compounds (Bingul et al., 2019).
Novel Synthetic Methodologies
The development of novel synthetic methodologies for compounds with complex heterocyclic structures is another area of interest. For instance, Zhu et al. (2015) introduced N-difluoromethylthiophthalimide, an electrophilic difluoromethylthiolating reagent, enabling the difluoromethylthiolation of a wide range of nucleophiles, including heteroarenes like indoles. This research opens pathways for the functionalization of compounds similar to this compound in a versatile and efficient manner (Zhu et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2,6-difluorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S/c1-24-14-8-3-2-5-10(14)11-9-15(27-19(11)24)17(25)22-23-18(26)16-12(20)6-4-7-13(16)21/h2-9H,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEKLPZTGQHGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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